Chitin
Overview
Description
Triacetylchitotriose is a chitin oligosaccharide composed of three N-acetylglucosamine units linked by β(1→4) glycosidic bonds . It is a derivative of this compound, which is a natural polymer found in the exoskeletons of crustaceans and insects, as well as in the cell walls of fungi . Triacetylchitotriose is known for its ability to inhibit lysozyme, an enzyme that breaks down bacterial cell walls .
Mechanism of Action
Target of Action
Chitin, a polysaccharide composed of N-acetyl-D-glucosamine, primarily targets chitinase and This compound deacetylase . These enzymes play a crucial role in the degradation and modification of this compound, respectively .
Mode of Action
This compound interacts with its targets, chitinase and this compound deacetylase, leading to its degradation and modification . This interaction results in the breakdown of this compound into glucosamine, which can be further used for the manufacture of glucosamine and chitosan .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a key component in the formation of arthropod exoskeletons . The biochemical pathways of this compound biosynthesis, degradation, and modification involve multiple isozymes, each carrying out a specific step of this compound metabolism .
Pharmacokinetics
It is known that this compound requires purification prior to use as a substrate for chitinase .
Result of Action
The action of this compound results in the production of glucosamine and chitosan . Additionally, the degradation of this compound can lead to the study of its physicochemical properties and its role in the formation of arthropod exoskeletons .
Biochemical Analysis
Biochemical Properties
Chitin plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is a substrate for chitinase, an enzyme that breaks down this compound into smaller fragments . This compound also interacts with this compound synthase, an enzyme responsible for the biosynthesis of this compound . These interactions are essential for the formation and remodeling of this compound-containing structures in organisms .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by activating a variety of innate and adaptive immune cells, such as eosinophils, macrophages, and T helper type-2 lymphocytes . This compound induces cytokine production, leukocyte recruitment, and alternative macrophage activation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound synthase, for example, plays a crucial role in this compound synthesis. It incorporates UDP-N-acetylglucosamine in radiometric in vitro assays . The activity of this compound synthase in this compound translocation, but not in polymerization, requires the activity of Expansion/Rebuf, a conserved protein .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. For instance, this compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies . This compound’s degradation is facilitated by the action of chitinases, which break down this compound into smaller fragments that can be sensed by mammalian receptors .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, feeding mice a diet containing this compound triggered an immune response in the stomach and small intestine
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as this compound synthase and chitinase, which are responsible for the synthesis and degradation of this compound, respectively . The metabolic pathways of this compound are tightly regulated during development to ensure the proper formation and remodeling of this compound-containing structures .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The transport of this compound to the extracellular space is mediated by this compound synthase . The distribution of this compound within cells is highly organized and dynamic, which is crucial for the proper functioning of cells .
Subcellular Localization
The subcellular localization of this compound and its related enzymes plays a crucial role in its activity and function. For instance, many this compound synthase enzymes are specifically localized to regions of the fungal cell corresponding to the site of action for individual types of this compound . This localization is essential for the proper synthesis and degradation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacetylchitotriose can be synthesized through the acetylation of chitotriose, which is derived from chitin. The acetylation process involves the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is typically carried out at room temperature and results in the formation of triacetylchitotriose with high purity .
Industrial Production Methods
Industrial production of triacetylchitotriose involves the enzymatic hydrolysis of this compound using chitinases, followed by acetylation . This method is preferred due to its environmental friendliness and efficiency in producing high-purity triacetylchitotriose .
Chemical Reactions Analysis
Types of Reactions
Triacetylchitotriose undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed by chitinases to produce N-acetylglucosamine.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: Triacetylchitotriose can undergo substitution reactions where the acetyl groups are replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using chitinases at neutral pH and moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate under acidic conditions.
Substitution: Various nucleophiles can be used for substitution reactions under mild conditions.
Major Products Formed
Hydrolysis: N-acetylglucosamine.
Oxidation: Corresponding carboxylic acids.
Substitution: Derivatives with different functional groups replacing the acetyl groups.
Scientific Research Applications
Triacetylchitotriose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Chitotriose: The non-acetylated form of triacetylchitotriose, which also serves as a substrate for chitinases.
N-acetylglucosamine: The monomeric unit of chitin and a product of triacetylchitotriose hydrolysis.
Chitosan: A deacetylated derivative of this compound with different solubility and biological properties.
Uniqueness
Triacetylchitotriose is unique due to its specific structure, which allows it to inhibit lysozyme effectively . Its acetylated form provides distinct chemical properties compared to other this compound derivatives, making it valuable for various research and industrial applications .
Properties
CAS No. |
1398-61-4 |
---|---|
Molecular Formula |
C24H41N3O16 |
Molecular Weight |
627.6 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5S,6R)-3-acetamido-5-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C24H41N3O16/c1-7(31)25-13-18(36)20(11(5-29)39-22(13)38)42-24-15(27-9(3)33)19(37)21(12(6-30)41-24)43-23-14(26-8(2)32)17(35)16(34)10(4-28)40-23/h10-24,28-30,34-38H,4-6H2,1-3H3,(H,25,31)(H,26,32)(H,27,33)/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+,24+/m1/s1 |
InChI Key |
WZZVUHWLNMNWLW-VFCSDQTKSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)NC(=O)C)O |
physical_description |
Solid |
Synonyms |
Poly-(1-4)-β-N-acetyl-D-glucosamine; C 7170; N-Acetylchitan; Chitin Tc-L; ChitoRem SC 20; ChitoRem SC 80; Clandosan; Kimica Chitin F; Kimitsu Chitin; North Chitin CG 2; Regitex FA; SEC 1; α-Chitin; β-Chitin; γ-Chitin; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of chitin?
A1: this compound is a linear polysaccharide composed of β(1→4)-linked N-acetylglucosamine (GlcNAc) residues. [] This structure is similar to cellulose, with GlcNAc replacing glucose as the repeating unit. [, ]
Q2: What are the physical properties of this compound?
A2: this compound is a tough, semitransparent material. Its properties, such as solubility and crystallinity, can vary depending on the source and extraction method. [, ]
Q3: What is the difference between this compound and chitosan?
A3: Chitosan is a deacetylated derivative of this compound. The deacetylation process removes some or all of the acetyl groups from the GlcNAc units, increasing its solubility and altering its biological properties. [, ]
Q4: What are the main biological roles of this compound?
A4: this compound is a primary structural component of fungal cell walls, insect exoskeletons, and crustacean shells. [, , , , ]
Q5: How do plants defend themselves against fungal pathogens that utilize this compound?
A5: Plants produce chitinases, enzymes that degrade this compound, as a defense mechanism against fungal pathogens. [, , ] These chitinases can hydrolyze this compound in fungal cell walls, disrupting their integrity. []
Q6: How do some fungi evade the plant's chitinase defense mechanism?
A6: Certain fungi secrete this compound-binding effector proteins, like CBM18, which bind to this compound and protect it from degradation by plant chitinases. [, ] This protection allows the fungi to evade the plant's defenses and successfully infect the host. [, ]
Q7: Are there other mechanisms by which fungi counteract plant chitinases?
A7: Yes, some fungal pathogens, such as Fusarium oxysporum, secrete proteases that cleave plant chitinases, reducing their antifungal activity and enhancing fungal virulence. []
Q8: How do this compound particles interact with macrophages?
A8: Macrophages recognize and phagocytose this compound particles. This interaction triggers the activation of mitogen-activated protein kinases (MAPK), leading to the release of pro-inflammatory cytokines, such as TNF-α. [] Interestingly, depletion of cellular cholesterol enhances this MAPK activation. []
Q9: What are some potential applications of this compound and chitosan in biomedicine?
A9: Due to their biocompatibility, biodegradability, and biological activities, this compound and chitosan show promise in various biomedical applications, including:
- Tissue engineering: As scaffolds for tissue regeneration [, ]
- Drug delivery: As carriers for controlled drug release [, ]
- Wound dressing: Promoting wound healing due to their hemostatic and antibacterial properties [, ]
- Bone substitution: As biocompatible and osteoconductive materials [, ]
Q10: How can this compound and chitosan be modified for specific applications?
A10: Chemical modifications, such as deacetylation, grafting, and the formation of nanocomposites, can tailor the properties of this compound and chitosan for specific applications. [, , ] For instance, incorporating chitosan with inorganic nanoparticles like carbon nanotubes or silver nanoparticles can enhance mechanical strength and introduce antibacterial properties. []
Q11: What are the advantages of using insects as a source of this compound?
A11: Insects offer a more sustainable and environmentally friendly source of this compound compared to traditional sources like shellfish. Insect farming has a lower environmental impact and can utilize organic waste streams, contributing to a circular economy. []
Q12: What are the different types of chitinases?
A12: Chitinases are classified into different families based on their amino acid sequence and catalytic mechanisms. The most well-studied families are family 18 and family 19 chitinases. [, ]
Q13: How do chitinases break down this compound?
A13: Chitinases hydrolyze the β(1→4)-glycosidic bonds between GlcNAc units in this compound. The catalytic mechanism typically involves acidic amino acid residues within the active site. [, , ]
Q14: What factors can affect chitinase activity?
A14: Several factors can influence chitinase activity, including:
- pH: Chitinases typically have an optimum pH range for activity. [, , ]
- Temperature: Temperature affects enzyme kinetics and can influence chitinase stability. [, ]
- Substrate concentration: The Michaelis-Menten kinetics model describes the relationship between substrate concentration and enzyme activity. []
- Presence of inhibitors: Certain compounds, such as allosamidin, can specifically inhibit chitinase activity. []
Q15: How can chitinase activity be measured?
A15: Various methods are available to measure chitinase activity, including:
- Colorimetric assays: These assays utilize chromogenic substrates that release a colored product upon hydrolysis by chitinase. []
- Reducing sugar assays: These assays quantify the reducing sugars released upon this compound hydrolysis. [, , ]
- Viscosimetric assays: These assays measure the decrease in viscosity of a this compound solution as it is degraded by chitinase. []
Q16: What is the role of the this compound-binding domain (ChBD) in chitinases?
A16: The ChBD enhances the enzyme's ability to bind to insoluble this compound, increasing its efficiency in degrading recalcitrant this compound. [, ]
Q17: Can the activity and substrate specificity of chitinases be modified?
A17: Yes, adding or modifying substrate-binding domains, such as ChBDs, can alter the substrate specificity and activity of chitinases. [] For example, fusing a cellulose-binding domain to a chitinase increased its activity towards insoluble this compound and fungal cell walls. []
Q18: What are some future directions for this compound research?
A18: Future research on this compound could focus on:
- Developing novel this compound-based materials with improved properties and functionalities. [, ]
- Exploring the potential of this compound and chitosan in new applications, such as food preservation, water treatment, and cosmetics. []
- Elucidating the complex interplay between fungal this compound and the plant immune system. [, , ]
- Developing new and more effective this compound synthesis inhibitors as antifungal agents. []
- Understanding the role of chitinases in marine ecosystems and their potential for bioremediation. [, ]
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